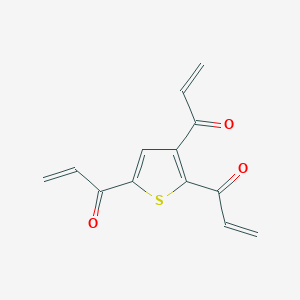
1,1',1''-(Thiene-2,3,5-triyl)tri(prop-2-en-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’'-(Thiene-2,3,5-triyl)tri(prop-2-en-1-one) is an organic compound that features a thiene ring substituted with three prop-2-en-1-one groups
Preparation Methods
The synthesis of 1,1’,1’'-(Thiene-2,3,5-triyl)tri(prop-2-en-1-one) typically involves the reaction of thiene derivatives with prop-2-en-1-one under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1,1’,1’'-(Thiene-2,3,5-triyl)tri(prop-2-en-1-one) undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’,1’'-(Thiene-2,3,5-triyl)tri(prop-2-en-1-one) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving the interaction of organic compounds with biological systems.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1’,1’'-(Thiene-2,3,5-triyl)tri(prop-2-en-1-one) involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The pathways involved may include the modulation of enzyme activity or the binding to specific receptors, leading to a biological response.
Comparison with Similar Compounds
Similar compounds to 1,1’,1’'-(Thiene-2,3,5-triyl)tri(prop-2-en-1-one) include:
1,3-Di-2-thienyl-2-propen-1-one: This compound has a similar structure but with two thienyl groups.
1-(5-Chloro-2-thienyl)-3-[5-(4-methoxyphenyl)-2-thienyl]prop-2-en-1-one: This compound features additional substituents on the thienyl rings. The uniqueness of 1,1’,1’'-(Thiene-2,3,5-triyl)tri(prop-2-en-1-one) lies in its specific substitution pattern and the resulting properties that differentiate it from other similar compounds.
Properties
CAS No. |
114361-69-2 |
|---|---|
Molecular Formula |
C13H10O3S |
Molecular Weight |
246.28 g/mol |
IUPAC Name |
1-[4,5-di(prop-2-enoyl)thiophen-2-yl]prop-2-en-1-one |
InChI |
InChI=1S/C13H10O3S/c1-4-9(14)8-7-12(10(15)5-2)17-13(8)11(16)6-3/h4-7H,1-3H2 |
InChI Key |
KJGUCEPYRNDSJQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1=CC(=C(S1)C(=O)C=C)C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















